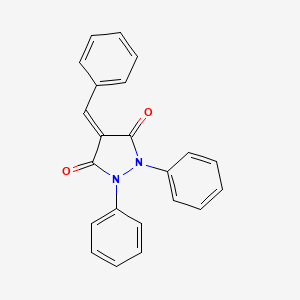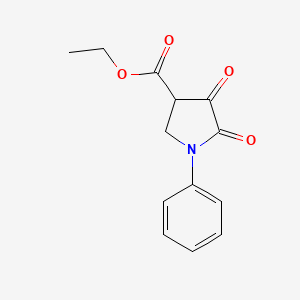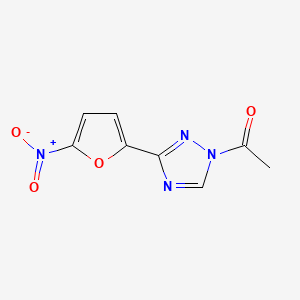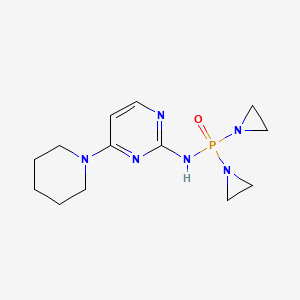
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- is a complex organic compound that belongs to the class of phosphinic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with an appropriate amine. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a variety of substituted phosphinic amides.
科学的研究の応用
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
作用機序
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The pathways involved in its action can include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- can be compared with other similar compounds, such as:
Phosphonic amides: These compounds have a similar structure but differ in the presence of a phosphonic acid group instead of a phosphinic acid group.
Phosphoramidates: These compounds contain a phosphoramidate group and may exhibit different reactivity and applications.
Phosphonates: These compounds have a phosphonate group and are known for their use in medicinal chemistry and materials science.
特性
CAS番号 |
3223-17-4 |
|---|---|
分子式 |
C13H21N6OP |
分子量 |
308.32 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-4-piperidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C13H21N6OP/c20-21(18-8-9-18,19-10-11-19)16-13-14-5-4-12(15-13)17-6-2-1-3-7-17/h4-5H,1-3,6-11H2,(H,14,15,16,20) |
InChIキー |
ZPZNWNRHEQWETP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC=C2)NP(=O)(N3CC3)N4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
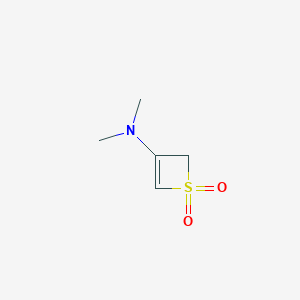
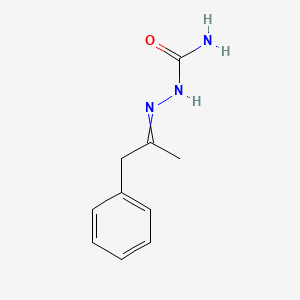
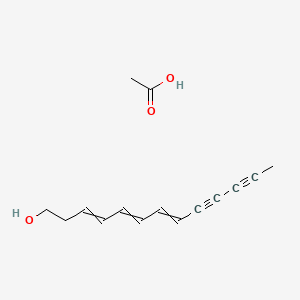
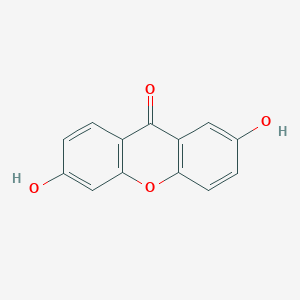

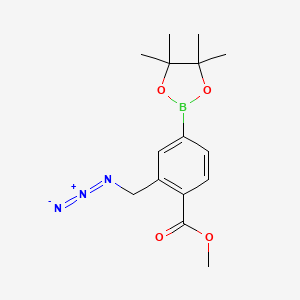
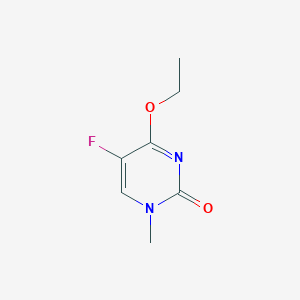

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
